N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Overview
Description
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a chemical compound with the molecular formula C9H14N2S. It is also known by its CAS number 70590-61-3. The compound belongs to the class of benzothiazole derivatives and exhibits interesting biological properties. Its IUPAC name is this compound. At room temperature, it exists as a liquid .
Synthesis Analysis
The synthetic route for this compound involves the condensation of appropriate starting materials. Detailed synthetic methods and reaction conditions are documented in relevant literature .Molecular Structure Analysis
The compound’s molecular structure consists of a benzothiazole ring fused with a tetrahydrocyclopentane ring. The two methyl groups at positions 2 and 7 contribute to its unique conformation. The nitrogen atom at position 7 is part of an amine functional group. The overall structure influences its biological activity and reactivity .Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the benzothiazole moiety. These reactions can lead to the synthesis of derivatives with altered properties .Physical and Chemical Properties Analysis
Scientific Research Applications
Diuretic Activity
N,2-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine derivatives have shown potential in the synthesis of new diuretic agents. For instance, a study conducted by Husain et al. (2016) on benzothiazole sulfonamides containing a quinoxaline ring system demonstrated significant in vivo diuretic activity in rats. Compound 4c, in particular, was identified as a promising diuretic agent, showing better efficacy than reference drugs such as acetazolamide and urea. The study also included docking studies to understand the binding mode of these compounds with the carbonic anhydrase enzyme, suggesting the need for further pharmacokinetic and toxicological studies to confirm the safety of these compounds (Husain et al., 2016).
Antidepressant Activity
In another research area, derivatives of this compound have been explored for their potential antidepressant activity. Wessels et al. (1980) synthesized 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a compound prepared by catalytic hydrogenation, which showed promising antidepressant activity in mice without significant monoamine oxidase inhibitory activity, suggesting a unique mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).
Oxidative Stress Induction
Karatas et al. (2005) investigated the effects of synthetic N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine on oxidative stress markers in rats. The study found that the compound significantly increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased serum levels of antioxidant vitamins A, E, and C. This suggests that the compound induces oxidative stress, which could have implications for its use and safety in therapeutic contexts (Karatas et al., 2005).
Cardiovascular Effects
Bernabei et al. (1978) explored the cardiovascular effects of 4-dimethylaminoethyl and 4-diethylaminoethyl derivatives of tetrahydro-1H-pyrrolo[2,1-c][1,2,4] benzothiadiazine in anesthetized rats. The introduction of a basic group in the alkyl chain led to compounds with notable hypotensive activity and increased differential pressure, indicating potential therapeutic applications in managing hypertension (Bernabei et al., 1978).
Safety and Hazards
Properties
IUPAC Name |
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-6-11-8-5-3-4-7(10-2)9(8)12-6/h7,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLOQZQVGNEGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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